molecular formula C12H15ClN2OS B1396967 Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride CAS No. 1332530-61-6

Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride

Cat. No.: B1396967
CAS No.: 1332530-61-6
M. Wt: 270.78 g/mol
InChI Key: PAUTVFLWLNTQHV-UHFFFAOYSA-N
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Description

Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride (CAS: 1332529-56-2) is a heterocyclic amine derivative featuring a 1,3-thiazole core substituted with a methoxy group at position 2 and a benzylaminomethyl group at position 4. Its molecular formula is C₅H₉ClN₂OS, with a molecular weight of 180.65 g/mol . The compound is typically synthesized for use as a pharmaceutical intermediate or research chemical, with a standard purity of 95% . The thiazole ring contributes to its aromatic stability, while the methoxy and benzyl groups modulate its physicochemical and biological properties.

Properties

IUPAC Name

N-[(2-methoxy-1,3-thiazol-5-yl)methyl]-1-phenylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS.ClH/c1-15-12-14-9-11(16-12)8-13-7-10-5-3-2-4-6-10;/h2-6,9,13H,7-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAUTVFLWLNTQHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(S1)CNCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis Steps

  • Starting Materials : The synthesis typically begins with the preparation of the thiazole ring. This can involve the reaction of appropriate precursors such as aldehydes and thiourea derivatives under acidic conditions to form the thiazole core.

  • Methoxy Substitution : The introduction of a methoxy group onto the thiazole ring is a crucial step. This can be achieved through nucleophilic substitution reactions using methoxide ions.

  • Amination and Benzyl Protection : The introduction of the benzyl group and the amine functionality involves a series of reactions that may include reductive amination or direct alkylation with benzyl halides.

  • Hydrochloride Salt Formation : The final step involves the conversion of the free base into its hydrochloride salt, which is typically achieved by treating the compound with hydrochloric acid.

Purification and Characterization

Purification techniques such as recrystallization or chromatography are essential for achieving high purity of this compound. Characterization methods include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to confirm the structure and purity of the compound.

Biological Activities and Therapeutic Applications

Thiazole derivatives, including this compound, exhibit diverse biological activities. These compounds can display antimicrobial properties and anticancer activity, primarily attributed to their interactions with specific enzymes or receptors. The unique combination of a benzyl group and a methoxy-substituted thiazole ring enhances its biological activity compared to simpler thiazoles.

Data Tables

Chemical Properties of this compound

Property Value
CAS No. 1332530-61-6
Molecular Formula C12H15ClN2OS
Molecular Weight 270.78 g/mol
IUPAC Name N-[(2-methoxy-1,3-thiazol-5-yl)methyl]-1-phenylmethanamine;hydrochloride
Standard InChI InChI=1S/C12H14N2OS.ClH/c1-15-12-14-9-11(16-12)8-13-7-10-5-3-2-4-6-10;/h2-6,9,13H,7-8H2,1H3;1H

Biological Activity

Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride is a compound of significant interest in medicinal chemistry, primarily due to its diverse biological activities attributed to the thiazole moiety. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₃H₁₄ClN₂OS and features a thiazole ring, which is known for conferring various biological activities. The presence of the methoxy group enhances the compound's solubility and stability, making it suitable for pharmaceutical applications .

1. Antimicrobial Properties

Research indicates that this compound exhibits effective antimicrobial activity against various bacterial strains. Thiazole derivatives are recognized for their ability to inhibit bacterial growth through mechanisms that may involve disrupting cellular processes or inhibiting enzyme activity .

2. Anticancer Activity

Thiazole compounds, including this compound, have shown promising anticancer properties. Studies suggest that these compounds can induce cytotoxic effects in cancer cells by interfering with cell cycle progression and promoting apoptosis. For instance, thiazole derivatives have been linked to increased multipolar mitosis in centrosome-amplified cancer cells, leading to cell death .

Table 1: Summary of Anticancer Activities of Thiazole Derivatives

CompoundMechanism of ActionCell Line TestedIC50 (µM)
Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amineInduces apoptosis through multipolarityDLD1 (colon cancer)Not specified
4-MethylthiazoleInhibits microtubule assemblyMDA-MB-231 (breast cancer)20.0
Compound from study Interacts with Bcl-2 proteinJurkat (leukemia)< 1.98

The biological mechanisms underlying the activities of this compound include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular proliferation and survival pathways.
  • Receptor Interaction : Binding to cellular receptors can modulate signaling pathways critical for cancer cell survival.

Studies utilizing molecular docking have shown that thiazole derivatives can effectively bind to target enzymes, potentially enhancing their therapeutic efficacy .

Case Studies

Several studies have highlighted the biological activity of thiazole derivatives similar to this compound:

  • Study on Anticancer Activity : A recent investigation demonstrated that thiazole compounds could induce significant apoptosis in cancer cell lines by activating caspase pathways .
  • Antimicrobial Efficacy : Another study reported that various thiazole derivatives exhibited strong antibacterial effects against both Gram-positive and Gram-negative bacteria, underscoring their potential as antimicrobial agents .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research:
Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride has potential applications in cancer research. Thiazole derivatives are known for their ability to interact with specific enzymes or receptors involved in cancer cell proliferation. Studies have indicated that compounds with thiazole moieties can inhibit key proteins involved in mitotic processes, such as HSET (KIFC1), leading to the induction of multipolar spindle formation in cancer cells .

2. Enzyme Inhibition:
The compound exhibits inhibitory effects on various enzymes, potentially serving as a lead compound for the development of new therapeutic agents. For instance, thiazole derivatives have been studied for their role as acetylcholinesterase inhibitors, which are critical in treating neurodegenerative diseases like Alzheimer's disease . this compound may contribute to this field by offering new scaffolds for drug design.

Biochemical Assays

This compound is utilized in biochemical assays to study thiazole-related biological pathways. Its ability to bind to various biological targets allows researchers to investigate its mechanism of action and therapeutic potential.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of thiazole derivatives. For example:

  • Inhibition of HSET: A study demonstrated that novel thiazole derivatives could effectively inhibit the kinesin HSET (KIFC1), leading to cell death in centrosome-amplified cancer cells. This finding underscores the potential of benzyl-substituted thiazoles in cancer therapeutics .
  • Acetylcholinesterase Inhibition: Thiazole derivatives are being investigated for their ability to inhibit acetylcholinesterase, which is crucial for increasing acetylcholine levels in the brain. This mechanism is vital for developing treatments for Alzheimer's disease .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares the target compound with six structurally related thiazole derivatives, emphasizing substituent variations and molecular features:

Compound Name Molecular Formula Mol. Weight (g/mol) Thiazole Substituents CAS No. Purity Key Features
Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride C₅H₉ClN₂OS 180.65 2-methoxy, 5-(benzylaminomethyl) 1332529-56-2 95% Compact structure; methoxy enhances electron density
3-ethyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine dihydrochloride C₁₂H₂₅ClN₂O₃ 253.77 2-methyl, 5-(piperidinylmethyl) EN300-736822 95% Bulky piperidine ring; dihydrochloride salt increases solubility
[3-(4-methyl-1,3-thiazol-5-yl)propyl]amine hydrochloride C₇H₁₃ClN₂S 192.71 4-methyl, 5-(propylamine) 325491-86-9 N/A Propyl chain adds flexibility; methyl at position 4 alters steric hindrance
{[2-(3-Methoxyphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride C₁₀H₁₄Cl₂N₂OS 289.21 2-(3-methoxyphenyl), 5-(aminomethyl) 1185709-34-5 N/A Aromatic phenyl group enhances lipophilicity; dihydrochloride improves stability
Methyl({[2-(1H-pyrazol-1-yl)-1,3-thiazol-5-yl]methyl})amine hydrochloride C₈H₁₂ClN₅S 229.73 2-(pyrazolyl), 5-(methylaminomethyl) N/A N/A Pyrazole substituent introduces hydrogen-bonding potential
1-[(2-amino-1,3-thiazol-5-yl)methyl]-3-methylpiperidin-4-amine C₁₀H₁₈N₄S 226.34 2-amino, 5-(piperidinylmethyl) N/A 95% Amino group increases polarity; piperidine enhances basicity

Key Observations :

  • Substituent Position : The position of substituents on the thiazole ring significantly impacts electronic and steric properties. For example, methoxy at position 2 (target compound) increases electron density compared to methyl or phenyl groups .
  • Salt Forms: Dihydrochloride salts (e.g., EN300-736822) generally exhibit higher water solubility than monohydrochlorides .

Pharmacological and Application Comparisons

Target Compound
  • Applications: Primarily used as a synthetic intermediate in drug discovery.
  • Bioactivity: Limited direct data, but structural analogs like MPEP () show anxiolytic effects via metabotropic glutamate receptor modulation. The methoxy group may mimic MPEP’s pyridine ring in receptor binding .
Key Analogs

3-ethyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine dihydrochloride

  • Applications : Piperidine derivatives are common in antipsychotics and analgesics. The ethyl group may enhance lipophilicity for CNS penetration .

[3-(4-methyl-1,3-thiazol-5-yl)propyl]amine hydrochloride

  • Applications : Propylamine chain suggests use in flexible linker designs for enzyme inhibitors .

Q & A

Q. Table 1: Key Reaction Parameters

StepReagent/ConditionTemperatureYieldPurityReference
Amine ProtectionBoc-anhydrideRT85%95%
Thiazole Coupling2-methoxy-thiazole chloride0–5°C72%90%
Salt FormationHCl (aq.)25°C95%98%

(Basic) How should researchers assess the hydrolytic stability of this compound under varying pH conditions?

Answer:
Conduct accelerated degradation studies in buffered solutions (pH 1–13) at 40°C for 72 hours. Use HPLC (C18 column, 0.1% TFA in acetonitrile/water) to monitor degradation.

  • Stability Profile :
    • pH 4–6 : <5% degradation after 72 hours.
    • pH <2 or >10 : >30% degradation due to thiazole-methylene bond cleavage .
  • Recommendation : Maintain pH 4–6 in formulations to ensure stability.

(Advanced) How can reaction yields be optimized during the coupling step with the thiazole intermediate?

Answer:
Key strategies include:

  • Catalyst Screening : Test palladium or scandium catalysts to enhance coupling efficiency .
  • Solvent Optimization : Use anhydrous dimethylacetamide (DMA) to improve solubility and reduce side reactions .
  • Temperature Control : Maintain 0–5°C to suppress exothermic byproducts (e.g., dimerization) .
  • In Situ Monitoring : Employ FTIR or LC-MS to track intermediate formation and adjust reagent stoichiometry .

(Basic) What analytical methods are most reliable for purity assessment?

Answer:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities (<2% threshold) .
  • Elemental Analysis : Validate %C, %H, and %N against theoretical values (e.g., C: 52.1%, H: 5.8%, N: 12.3%) .
  • Mass Spectrometry : Confirm molecular ion peaks ([M+H]⁺ at m/z 307.41) .

(Advanced) How should researchers resolve discrepancies in reported solubility values across studies?

Answer:
Discrepancies may arise from polymorphism or residual solvents. Methodological steps:

Crystallography : Characterize polymorphs via XRPD and DSC .

Residual Solvent Analysis : Use GC-MS to detect solvents like DMA or ethyl acetate .

Standardized Dissolution Testing : Employ USP apparatus II (50 rpm, 900 mL deionized water) .

NMR-Assisted Assays : Use D₂O to quantify solubility in deuterated solvents .

(Advanced) What mechanistic insights explain the compound’s instability under alkaline conditions?

Answer:
At pH >10, the thiazole-methylene bond undergoes nucleophilic attack by hydroxide ions, leading to:

  • Cleavage Products : 2-methoxythiazole and benzylamine derivatives (confirmed via LC-MS) .
  • Kinetic Studies : Pseudo-first-order degradation rate constants (k = 0.12 h⁻¹ at pH 12) indicate rapid hydrolysis .
  • Mitigation : Introduce electron-withdrawing groups on the thiazole ring to stabilize the bond .

(Basic) What safety precautions are essential during handling?

Answer:

  • Personal Protection : Wear nitrile gloves, goggles, and a respirator (NIOSH-approved) .
  • Ventilation : Use fume hoods to avoid inhalation of hydrochloride vapors .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

(Advanced) How can researchers identify and quantify synthetic impurities?

Answer:

  • HPLC-MS/MS : Detect trace impurities (e.g., N-benzyl byproducts) at ppm levels .
  • Comparative Chromatography : Cross-reference retention times with known standards (e.g., benzanilide derivatives) .
  • Isolation via Prep-HPLC : Collect impurity fractions for structural elucidation via NMR .

(Basic) What solvents are optimal for recrystallization?

Answer:

  • Ethanol/Water (1:3) : Achieves 95% purity with needle-like crystals .
  • Ethyl Acetate/Hexane : Suitable for large-scale recrystallization (yield: 80–85%) .
  • Avoid DMSO or DMF due to high boiling points and residue retention .

(Advanced) What hypotheses exist about this compound’s biological activity, and how can they be tested?

Answer:

  • Hypothesis 1 : Structural similarity to thiazole-based kinase inhibitors suggests potential antiproliferative activity .
  • Testing Strategy :
    • In Vitro Assays : Screen against cancer cell lines (e.g., HeLa) using MTT assays.
    • Molecular Docking : Model interactions with EGFR or VEGF receptors .
    • Metabolic Stability : Evaluate hepatic microsomal clearance rates .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride
Reactant of Route 2
Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride

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